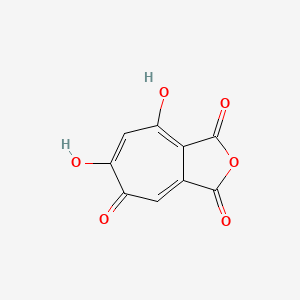
Stipitatonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stipitatonic acid is a cycloheptafuran and a cyclic dicarboxylic anhydride. It is a conjugate acid of a stipitaton-4-olate.
Aplicaciones Científicas De Investigación
Biosynthesis and Catabolism : A study by Al Fahad et al. (2014) explored the chemical steps involved in the biosynthesis of fungal maleic anhydrides like stipitatonic acid. They identified the oxidation of aldehyde and methyl carbon atoms as crucial steps in forming stipitatic acid.
Radical Scavenging Activity : Al‐Sehemi et al. (2017) investigated the radical scavenging activity of stipitatonic acid using Density Functional Theory. They found that stipitatonic acid and related compounds demonstrate significant radical scavenging activities, which are important for understanding their potential therapeutic applications (Al‐Sehemi et al., 2017).
Gene Cluster Encoding for Tropolone Biosynthesis : Davison et al. (2012) discovered a gene cluster in Talaromyces stipitatus responsible for the biosynthesis of stipitatic acid, a tropolone closely related to stipitatonic acid. Their research provided insights into the genetic, molecular, and biochemical basis of fungal tropolone biosynthesis (Davison et al., 2012).
Antimalarial Activity : Iwatsuki et al. (2011) identified stipitatic acid as one of the compounds isolated from Penicillium sp., showing antimalarial activity against Plasmodium falciparum strains. This highlights its potential as a candidate for developing new antimalarial compounds (Iwatsuki et al., 2011).
Other Related Studies : Additional research studies on topics like the Electronic Government environment (STIP program), the antibacterial activity of Allium stipitatum extracts, and the chemical properties of Eugenia stipitata highlight the broad range of applications and investigations related to compounds and species associated with stipitatonic acid.
Propiedades
Número CAS |
606-39-3 |
|---|---|
Nombre del producto |
Stipitatonic acid |
Fórmula molecular |
C9H4O6 |
Peso molecular |
208.12 g/mol |
Nombre IUPAC |
6,8-dihydroxycyclohepta[c]furan-1,3,5-trione |
InChI |
InChI=1S/C9H4O6/c10-4-1-3-7(6(12)2-5(4)11)9(14)15-8(3)13/h1-2,12H,(H,10,11) |
Clave InChI |
IECSWTFJOUGQFO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
SMILES canónico |
C1=C2C(=C(C=C(C1=O)O)O)C(=O)OC2=O |
Otros números CAS |
606-39-3 |
Sinónimos |
stiptatonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





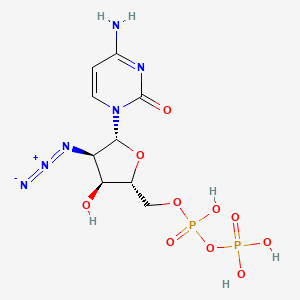
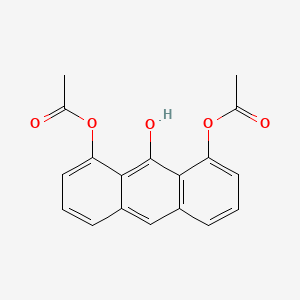

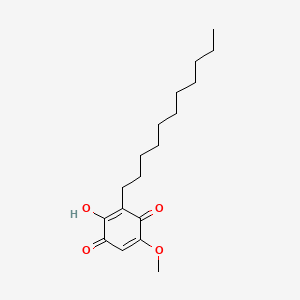
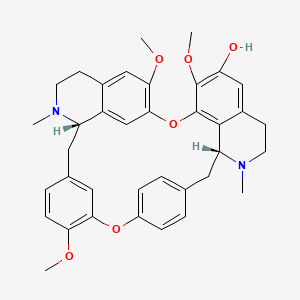

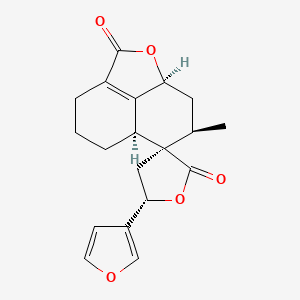

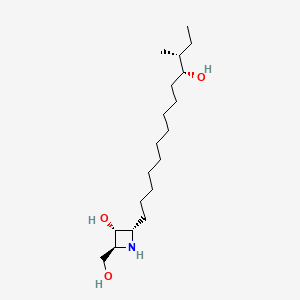

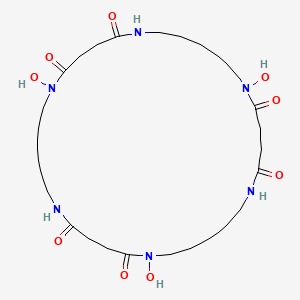
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)